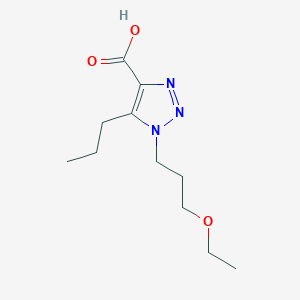![molecular formula C7H8N4O B13566465 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol is a heterocyclic compound that belongs to the imidazopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol typically involves the construction of the imidazole and pyridine rings. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole and pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can have different functional groups attached to the core structure .
Scientific Research Applications
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioisostere for purines, making it a candidate for drug development.
Biological Research: It is used in the study of biochemical pathways and as a probe for understanding molecular interactions.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol involves its interaction with various molecular targets. It can act as a modulator of GABA_A receptors, influencing neurotransmission . Additionally, it may interact with enzymes involved in metabolic pathways, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridines such as:
- 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol
Uniqueness
What sets 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-amino-1-methyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-11-3-9-7-6(11)4(8)2-5(12)10-7/h2-3H,1H3,(H3,8,10,12) |
InChI Key |
YVAPZOFIUUCNKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)
![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)









